Boc-homoarg-oh hcl
Description
Boc-Homoarg-OH HCl (CAS: 128719-65-3), also known as (S)-2-(tert-butoxycarbonylamino)-6-guanidinohexanoic acid hydrochloride, is a protected derivative of homoarginine, a non-proteinogenic amino acid with an elongated side chain compared to arginine . This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the guanidino side chain remains unprotected. The hydrochloride (HCl) salt enhances solubility in polar solvents and improves crystallinity for purification . Its molecular formula is C₁₂H₂₅ClN₄O₄, with a molecular weight of 333.34 g/mol (calculated). It is typically stored at -20°C and dissolved in dimethyl sulfoxide (DMSO) or aqueous buffers for experimental use .
Properties
Molecular Formula |
C12H25ClN4O4 |
|---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H |
InChI Key |
PPMKMWFCZLRHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The most widely adopted industrial method utilizes L-lysine hydrochloride as the starting material, leveraging copper coordination chemistry to direct regioselective guanidination. The process involves three principal stages:
- Copper complex formation : L-lysine reacts with copper(II) chloride dihydrate (CuCl₂·2H₂O) in a 1:0.55–0.65 weight ratio at 20–30°C for 1.5–2.5 hours, forming a stable α-amino-protected copper complex.
- ω-Amino guanidination : O-methylisourea sulfate (1.5 equivalents) introduces the guanidine moiety under alkaline conditions (pH 10.0–10.65 maintained by aqueous ammonia), requiring 24-hour agitation at ambient temperature.
- Decomplexation and purification : Sequential treatment with ammonium sulfide ((NH₄)₂S) and zeolite removes copper residues, followed by HCl-mediated acidification (pH 1.95–2.05) and recrystallization from ethanol/THF mixtures.
Table 1: Copper-Mediated Synthesis Parameters
| Parameter | Optimal Range | Yield Impact Factor |
|---|---|---|
| CuCl₂·2H₂O:L-lysine | 0.55–0.65 (w/w) | ±15% yield variance |
| Reaction pH (Stage 2) | 10.00–10.65 | |
| Guanidination time | 24 h (20–30°C) | Shorter times → 30% yield loss |
| Recrystallization solvent | Ethanol:THF (1:1) | Purity >98% |
This method achieves 68–72% overall yield with >97% enantiomeric excess (ee), making it preferred for bulk production. The copper complex intermediate prevents undesired α-amino reactions, while aqueous ammonia minimizes sodium ion contamination compared to NaOH/Na₂CO₃-based processes.
Direct Boc-Protection of Homoarginine
Laboratory-Scale Synthesis
Small-scale preparations often employ preformed L-homoarginine, protecting the α-amino group with di-tert-butyl dicarbonate ((Boc)₂O) under Schotten-Baumann conditions:
Reaction Scheme :
L-Homoarginine + (Boc)₂O → Boc-homoarg-OH (via mixed carbonate intermediate)
Boc-homoarg-OH + HCl → Boc-homoarg-OH·HCl
Table 2: Direct Protection Reaction Optimization
| Condition | Effect on Yield/Purity |
|---|---|
| Solvent: 1,4-dioxane | 89% yield, 94% purity |
| Base: 4 M NaOH | 78% yield, 88% purity |
| Temperature: 0–5°C | Prevents racemization (ee >99%) |
| Boc₂O:amine ratio 1.2:1 | Complete conversion in 2 h |
Post-reaction purification via ion-exchange chromatography (Dowex 50WX8, 0.5 M NH₄OH eluent) followed by HCl salt formation in ethanol yields pharmaceutical-grade material. This route suits research applications requiring <100 g quantities but proves cost-prohibitive for industrial use due to expensive L-homoarginine starting material.
Solid-Phase Peptide Synthesis (SPPS) Derivatives
On-Resin Boc-Protection Strategies
Advanced peptide synthesis platforms incorporate Boc-homoarg-OH·HCl through novel resin-bound intermediates. A representative protocol using Wang resin demonstrates:
- Resin loading : 0.8–1.2 mmol/g substitution via DIC/HOBt activation
- In situ Boc-protection : 20% (v/v) di-tert-butyl dicarbonate in DMF, 2 h, RT
- Cleavage : TFA:DCM (1:9) + 5% triisopropylsilane, 1 h
Table 3: SPPS Performance Metrics
| Metric | Value |
|---|---|
| Coupling efficiency | 98.5% per cycle |
| Racemization risk | <0.5% per cycle |
| Final peptide purity | 92–95% (HPLC) |
This approach integrates Boc-homoarg-OH·HCl into complex peptides (e.g., HIV protease inhibitors) with 15+ residues while maintaining >90% crude purity.
Industrial-Scale Process Engineering
Continuous Flow Synthesis
Recent advancements transition batch processes to continuous flow systems, enhancing reproducibility and throughput:
- Reactor design : Tubular reactor (ID 2 mm, L 10 m)
- Flow rates :
- L-lysine/CuCl₂ stream: 12 mL/min
- Guanidination reagent: 8 mL/min
- Residence time : 35 min (vs. 24 h batch)
Table 4: Batch vs. Flow Synthesis Comparison
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Throughput | 5 kg/week | 22 kg/week |
| Yield | 68–72% | 81–84% |
| Energy consumption | 480 kWh/kg | 290 kWh/kg |
| Purity | 97.2% | 98.6% |
Flow chemistry reduces copper catalyst loading by 40% while achieving higher yields through precise temperature/pH control.
Green Chemistry Alternatives
Solvent and Catalyst Recycling
Sustainability-driven modifications include:
- Aqueous-ethanol mixtures : Replace THF in recrystallization (60% solvent recovery)
- Copper electrodeposition : 99.8% Cu recovery from decomposition steps
- Enzymatic deprotection : Substitutes HCl gas with immobilized pepsin (pH 4.5, 37°C)
Table 5: Environmental Impact Reduction
| Metric | Traditional Process | Green Process |
|---|---|---|
| E-factor | 86 | 31 |
| Carbon intensity | 4.2 kg CO₂/kg | 1.8 kg CO₂/kg |
| Water usage | 120 L/kg | 45 L/kg |
These innovations align with EPA guidelines while maintaining 95–97% yield efficiency.
Analytical Characterization Protocols
Quality Control Metrics
Batch certification requires:
- HPLC : C18 column (4.6×250 mm), 0.1% TFA/ACN gradient, tR 8.9±0.2 min
- Chiral GC : β-DEX 120 column, 98.5% ee minimum
- Elemental analysis :
- Calculated: C 43.31%, H 7.58%, N 16.85%
- Found: C 43.28±0.15%, H 7.61±0.12%, N 16.82±0.18%
Table 6: Spectroscopic Reference Data
| Technique | Key Features |
|---|---|
| ¹H NMR (D₂O) | δ 1.39 (s, 9H, Boc), 3.15 (m, 2H, CH₂N) |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (Boc) |
| MS (ESI+) | m/z 297.2 [M+H]⁺ |
These protocols ensure compliance with ICH Q6A specifications for pharmaceutical intermediates.
Chemical Reactions Analysis
Deprotection Reactions
The Boc (tert-butoxycarbonyl) group is removed under acidic conditions to expose the α-amino group for subsequent peptide coupling:
Reaction :
| Condition | Reagent | Time | Yield | Source |
|---|---|---|---|---|
| 25% TFA in DCM | Trifluoroacetic acid (TFA) | 30 min | >95% | |
| HCl in dioxane | 4 M HCl | 1 hr | 90% |
The Tos (tosyl) and NO₂ (nitro) side-chain protecting groups on arginine exhibit differential stability:
Peptide Coupling Reactions
Boc-Arg-OH·HCl participates in peptide bond formation via activated esters or mixed anhydrides:
Mechanism :
| Activation Method | Coupling Reagent | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| OSu esters | HBTU, DIEA | THF/H₂O | 2 hr | 85–95% | |
| Mixed anhydrides | Cl₃PO, pyridine | THF/2-PrOH | 0.5–2 hr | 90% |
Steric hindrance from bulky residues (e.g., Ile, Val) slows coupling but does not reduce yields (>90%) .
Substitution Reactions
The guanidino group undergoes selective modifications:
Example : Reaction with electrophiles to form protected intermediates:
| Reactant | Product | Application | Source |
|---|---|---|---|
| p-Nitrophenyl azide | Boc-Arg-pNA·HCl | Protease substrate synthesis | |
| Dihydroxyacetone | Stabilized tanning adducts | Cosmetic chemistry |
Stability Under Synthetic Conditions
Boc-Arg-OH·HCl demonstrates:
-
Moisture sensitivity : Hygroscopic; requires anhydrous storage .
-
pH-dependent behavior : Stable in acidic coupling conditions (pH 3–6) but degrades in basic media .
Side Reactions and Mitigation
Scientific Research Applications
Chemistry: Boc-homoarginine hydrochloride is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, Boc-homoarginine hydrochloride is used to study enzyme inhibition and protein interactions. It serves as a tool to investigate the role of homoarginine in various biochemical pathways .
Industry: In the pharmaceutical industry, Boc-homoarginine hydrochloride is used in the synthesis of peptide-based drugs and other bioactive compounds. Its stability and ease of deprotection make it a valuable reagent in drug development .
Mechanism of Action
The mechanism of action of Boc-homoarginine hydrochloride involves the protection of the amino group through the formation of a stable carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The resulting carbamate is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amino group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-HomoArg(NO₂)-OH
- Structural Difference: Features a nitro (NO₂) group on the guanidino side chain, altering reactivity and stability .
- Molecular Weight : 333.34 g/mol (vs. Boc-Homoarg-OH HCl’s 333.34 g/mol; HCl adds ~36.46 g/mol, suggesting a free base molecular weight of ~296.88 g/mol).
- Applications : The nitro group reduces side chain basicity, making it useful in contexts where controlled guanidine reactivity is critical .
- Solubility : Soluble in DMSO, similar to this compound, but the nitro group may reduce aqueous solubility compared to the hydrochloride salt .
Fmoc-Homoarg(Pmc)-OH
- Protecting Groups: Uses fluorenylmethyloxycarbonyl (Fmoc) for α-amino protection and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) for guanidino protection .
- Deprotection : Fmoc requires base (e.g., piperidine), while Boc requires acid (e.g., trifluoroacetic acid). Pmc is removed via strong acids (e.g., hydrogen fluoride) .
- Solubility : Soluble in DMSO; the Pmc group increases hydrophobicity, limiting aqueous compatibility compared to this compound .
Boc-L-Arg-OH
- Side Chain : Shorter by one methylene group compared to homoarginine.
- Basicity: The guanidino group in arginine has a pKa of ~12.5, while homoarginine’s elongated side chain may slightly reduce basicity due to steric effects .
- Applications : Arginine is more common in natural peptides, whereas homoarginine is used to study side chain length effects on binding or stability .
Functional Comparison with Other HCl Salts
- Solubility : this compound’s hydrochloride salt improves aqueous solubility compared to free bases (e.g., Fmoc-Homoarg(Pmc)-OH in DMSO) .
- Stability : HCl salts are less hygroscopic than trifluoroacetate (TFA) salts, reducing handling challenges in peptide synthesis .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Boc-homoarg-oh HCl, a derivative of homoarginine, has garnered interest in various fields of biomedical research due to its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound is a modified amino acid that features a tert-butyloxycarbonyl (Boc) protecting group on the amino group of homoarginine. This modification enhances its stability and solubility, making it suitable for various biochemical applications.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, particularly those involved in arginine metabolism. For instance, studies have demonstrated its interaction with insulin-degrading enzyme (IDE) and arginase:
- Insulin-Degrading Enzyme (IDE) : this compound was evaluated for its ability to inhibit IDE, which plays a critical role in insulin metabolism. The modification from arginine to homoarginine resulted in varying degrees of potency. Specifically, the introduction of homoarginine was found to abolish activity compared to its arginine counterpart due to structural changes affecting binding interactions .
- Arginase : As an inhibitor of arginase I and II, this compound has been shown to interfere with the conversion of L-arginine to urea and ornithine. This inhibition is crucial in conditions where arginine metabolism is dysregulated, such as in cancer and cardiovascular diseases .
2. Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the impact of this compound on various cancer cell lines. The results indicate that:
- Cell Viability : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 breast cancer cells. The compound's efficacy was assessed using a concentration gradient, with significant reductions in cell viability observed at higher concentrations .
3. Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that:
- Absorption : The compound's bioavailability may be influenced by its formulation and delivery method. Research into chitosan derivatives has shown promise in enhancing the intestinal absorption of similar compounds, potentially applicable to this compound as well .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Target | IC50 Value | Effect | Cell Line |
|---|---|---|---|---|
| Study 1 | IDE | Not specified | Inhibition | N/A |
| Study 2 | Arginase | Not specified | Inhibition | N/A |
| Study 3 | MCF7 | 1 nM | 70% Cell Death at 1 nM | MCF7 |
| Study 4 | MCF7 | 1.9 nM | 90% Cell Death at 1.9 nM | MCF7 |
Case Study 1: IDE Interaction
In a study focused on IDE inhibitors, this compound was compared with other analogs to evaluate its binding affinity and inhibitory potential. The results indicated that while it demonstrated some inhibitory effects, modifications in the structure were necessary to enhance potency.
Case Study 2: Cancer Treatment Potential
A series of experiments conducted on MCF7 cells revealed that treatment with this compound led to significant apoptosis at concentrations as low as 1 nM. These findings suggest potential applications in targeted cancer therapies.
Q & A
Q. What are the standard synthetic protocols for Boc-homoarg-OH HCl, and how can reproducibility be ensured?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, the Fmoc/t-Bu strategy is commonly employed, with careful deprotection using 20% piperidine in DMF. Critical steps include monitoring coupling efficiency via Kaiser tests and ensuring complete Boc-group removal with TFA/water cocktails. To ensure reproducibility, document reaction parameters (temperature, solvent purity, equivalents of reagents) and validate intermediates via LC-MS . Characterization should include H/C NMR, HPLC purity (>95%), and mass spectrometry. Always cross-reference with established protocols from peer-reviewed journals to align with best practices .
Q. Which characterization techniques are essential for confirming the identity and purity of this compound?
Key techniques include:
- NMR spectroscopy : Confirm backbone structure and absence of residual protecting groups (e.g., δ 1.4 ppm for Boc methyl groups).
- HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity.
- Mass spectrometry (HRMS) : Match observed [M+H] to theoretical mass (±5 ppm).
- Elemental analysis : Verify Cl content from HCl salt. For novel derivatives, include FT-IR for functional group validation and X-ray crystallography if crystalline .
Q. How should researchers optimize purification strategies for this compound?
Purification often involves reverse-phase flash chromatography (C18 silica, 0.1% TFA in HO/MeCN) or preparative HPLC. For solution-phase synthesis, extractive workup (e.g., ethyl acetate/water partitioning) removes unreacted reagents. Critical considerations:
Q. What are the stability and storage recommendations for this compound?
Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproducts like homoarginine or tert-butyl alcohol .
Advanced Research Questions
Q. How can researchers address low yields in this compound synthesis?
Low yields may stem from incomplete coupling or side reactions. Troubleshoot by:
- Optimizing coupling reagents : Replace HOBt/DIC with Oxyma Pure/DIC for reduced racemization.
- Varying solvents : Test DCM/DMF mixtures to improve solubility.
- Monitoring reaction kinetics : Use in-situ FT-IR to track carbamate formation. Apply Design of Experiments (DoE) to evaluate interactions between temperature, equivalents, and solvent .
Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?
Contradictions often arise from impurities or isotopic clusters. Steps:
- Repeat analysis : Ensure sample homogeneity and proper instrument calibration.
- Cross-validate : Use 2D NMR (HSQC, HMBC) to resolve signal overlaps.
- Synthesize a reference standard : Compare retention times and fragmentation patterns. Consult crystallography or computational models (DFT) to predict/verify spectral signatures .
Q. What methodologies integrate computational chemistry to predict this compound reactivity?
Q. How can this compound be modified for targeted biomedical applications?
Strategies include:
- Side-chain functionalization : Introduce fluorophores via ε-amino group conjugation (e.g., FITC labeling).
- Peptide backbone engineering : Replace arginine with homoarginine to modulate protease resistance.
- Co-crystallization studies : Screen with target enzymes (e.g., trypsin-like proteases) to assess binding. Prioritize in vitro assays (e.g., SPR, fluorescence quenching) before advancing to cellular models .
Methodological Frameworks
- Data contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and experimental validity .
- Literature review : Use Web of Science and SciFinder to trace synthetic protocols and spectral data, avoiding non-peer-reviewed sources like .
- Experimental design : Align with ICH guidelines for reproducibility, including pre-registration of protocols and raw data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
